molecular formula C20H14O2 B14334404 trans-Benzo(j)fluoranthene-4,5-diol CAS No. 106542-80-7

trans-Benzo(j)fluoranthene-4,5-diol

Cat. No.: B14334404
CAS No.: 106542-80-7
M. Wt: 286.3 g/mol
InChI Key: SYMJVOYQEAGAQI-PXNSSMCTSA-N
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Description

trans-Benzo(j)fluoranthene-4,5-diol: is a derivative of benzo[j]fluoranthene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of two hydroxyl groups at the 4 and 5 positions of the benzo[j]fluoranthene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzo(j)fluoranthene-4,5-diol typically involves the dihydroxylation of benzo[j]fluoranthene. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature. This method ensures the selective addition of hydroxyl groups at the 4 and 5 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale dihydroxylation reactions using similar catalysts and conditions as in laboratory synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the catalytic system.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), acetic acid.

    Reduction: Sodium borohydride (NaBH4), ethanol.

    Substitution: Thionyl chloride (SOCl2), pyridine.

Major Products:

    Oxidation: Benzo[j]fluoranthene-4,5-dione.

    Reduction: Dihydrobenzo[j]fluoranthene.

    Substitution: Chlorinated benzo[j]fluoranthene derivatives.

Scientific Research Applications

Chemistry: trans-Benzo(j)fluoranthene-4,5-diol is used as a model compound in studies of PAH metabolism and reactivity. Its unique structure allows researchers to investigate the effects of hydroxylation on the chemical properties of PAHs .

Biology: In biological research, this compound is studied for its potential mutagenic and carcinogenic properties. It serves as a reference compound in toxicological studies to understand the metabolic pathways and biological effects of PAHs .

Medicine: While not directly used in medicine, the study of this compound contributes to the understanding of PAH-related health risks. Insights gained from these studies can inform the development of therapeutic strategies to mitigate the adverse effects of PAH exposure .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including organic semiconductors and fluorescent dyes. Its unique photophysical properties make it valuable in the development of optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds:

    Benzo[j]fluoranthene-4,5-dione: An oxidized derivative with quinone functionality.

    trans-Benzo(j)fluoranthene-9,10-diol: Another dihydroxy derivative with hydroxyl groups at different positions.

    Benzo[j]fluoranthene: The parent PAH without hydroxyl groups.

Uniqueness: trans-Benzo(j)fluoranthene-4,5-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in oxidation and reduction reactions, making it a valuable compound for studying PAH metabolism and toxicity .

Properties

106542-80-7

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

(17S,18S)-pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12(20),13,15-nonaene-17,18-diol

InChI

InChI=1S/C20H14O2/c21-17-10-16-18-12-5-2-1-4-11(12)8-9-14(18)13-6-3-7-15(19(13)16)20(17)22/h1-10,17,20-22H/t17-,20-/m0/s1

InChI Key

SYMJVOYQEAGAQI-PXNSSMCTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C[C@@H]([C@H](C5=CC=CC3=C54)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC(C(C5=CC=CC3=C54)O)O

Origin of Product

United States

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